5-(4-acetylpiperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(4-acetylpiperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-acetylpiperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the 3,5-dimethoxybenzyl group: This step often involves a nucleophilic substitution reaction where the benzyl group is introduced using a suitable benzyl halide.
Attachment of the 4-acetylpiperazin-1-yl group: This can be done through an acylation reaction, where the piperazine ring is acetylated using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-(4-acetylpiperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-(4-acetylpiperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Materials Science: It can be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-acetylpiperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- 7-(3-Bromo-4-methoxybenzyl)-1-ethyl-8-((1R,2R)-2-hydroxycyclopentyl)amino)-3-(2-hydroxyethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
5-(4-acetylpiperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-3-[(3,5-dimethoxyphenyl)methyl]-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-15(29)26-7-9-27(10-8-26)19-5-6-24-21-20(19)22(30)28(23(31)25(21)2)14-16-11-17(32-3)13-18(12-16)33-4/h5-6,11-13H,7-10,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZILOPGQPVWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C3C(=NC=C2)N(C(=O)N(C3=O)CC4=CC(=CC(=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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